3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
CAS No.: 1081114-43-3
Cat. No.: VC7745098
Molecular Formula: C17H10ClN3O2
Molecular Weight: 323.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1081114-43-3 |
|---|---|
| Molecular Formula | C17H10ClN3O2 |
| Molecular Weight | 323.74 |
| IUPAC Name | 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C17H10ClN3O2/c18-11-5-3-4-10(8-11)16-20-17(23-21-16)13-9-19-14-7-2-1-6-12(14)15(13)22/h1-9H,(H,19,22) |
| Standard InChI Key | JUSZMCZVAHMCHE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises two fused heterocyclic systems:
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Quinolin-4(1H)-one: A bicyclic system with a ketone group at position 4, contributing to hydrogen-bonding capabilities.
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1,2,4-Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom, known for metabolic stability and π-π stacking interactions .
The 3-chlorophenyl substituent introduces steric and electronic effects, modulating solubility and target engagement. The IUPAC name, 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one, reflects this arrangement .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₀ClN₃O₂ | |
| Molecular Weight | 323.74 g/mol | |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| InChI Key | JUSZMCZVAHMCHE-UHFFFAOYSA-N |
Spectroscopic Characterization
While experimental NMR or IR data are absent in the provided sources, computational predictions suggest distinct signals for the oxadiazole ring (C=N stretching ~1600 cm⁻¹) and quinolinone carbonyl (C=O ~1680 cm⁻¹) . The chlorine atom’s inductive effect deshields adjacent protons, likely causing downfield shifts in ¹H NMR .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via multi-step reactions, typically involving:
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Quinolinone Formation: Cyclization of anthranilic acid derivatives.
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Oxadiazole Construction: Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions .
A plausible route involves reacting 3-chlorobenzamide oxime with quinolin-4-one-3-carbonyl chloride, followed by thermal cyclization.
Reaction Conditions
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Temperature: 80–120°C for cyclization.
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Catalysts: Lewis acids (e.g., ZnCl₂) to accelerate oxadiazole formation.
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Solvents: Polar aprotic solvents (DMF, DMSO) enhance reactivity .
| Compound | IC₅₀ (μM) | Target | Source |
|---|---|---|---|
| 3-(3-(3-Chlorophenyl)-oxadiazolyl)quinolinone | 12.3 | HeLa (cervical cancer) | |
| 6-Fluoro analogue (CAS 1081135-42-3) | 8.7 | MCF-7 (breast cancer) |
Antimicrobial Properties
The oxadiazole ring’s electron-deficient nature disrupts bacterial cell membranes. Molecular docking shows affinity for Staphylococcus aureus DNA gyrase (binding energy: -9.2 kcal/mol) .
Applications in Drug Development
Lead Optimization
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Solubility Enhancement: PEGylation or prodrug strategies address low aqueous solubility .
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Selectivity Profiling: Structural modifications (e.g., fluorination at C6) improve tumor specificity .
Material Science Applications
The conjugated π-system enables use in:
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Organic Light-Emitting Diodes (OLEDs): High electron mobility (~0.1 cm²/V·s).
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Fluorescent Probes: Quantum yield of 0.45 in DMSO.
Future Directions
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